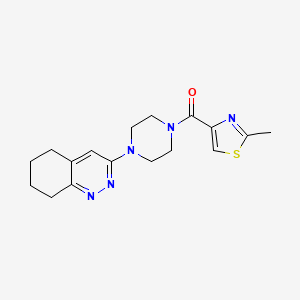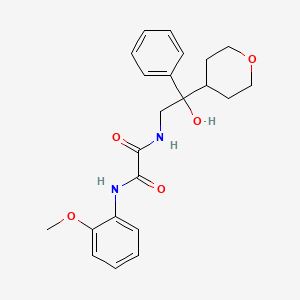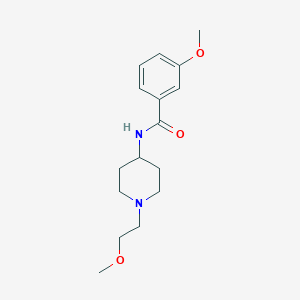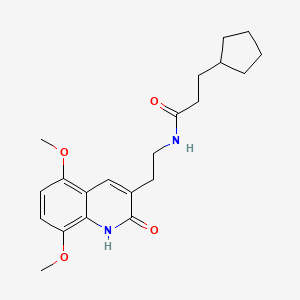![molecular formula C28H28FN3O5S B2654400 N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 865656-09-3](/img/no-structure.png)
N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C28H28FN3O5S and its molecular weight is 537.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in the area of pyrimidine derivatives synthesis demonstrates a broad interest in developing novel compounds with potential therapeutic applications. For example, studies on the synthesis of new pyrimidine and fused pyrimidine derivatives explore the chemical pathways to obtain these compounds, providing a foundation for further exploration of similar compounds (Mahmoud et al., 2011). Another study focuses on the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids as potent anticancer agents, highlighting the potential of using advanced synthesis techniques for creating compounds with enhanced biological activities (Hosamani et al., 2015).
Biological Activity
Several studies have explored the biological activities of pyrimidine derivatives. For instance, isoxazole derivatives of benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity, demonstrating potential as anti-cancer agents through mechanisms involving cell cycle regulation and apoptosis via mitochondrial-dependent pathways (Kumbhare et al., 2014). This research suggests that compounds with similar structural motifs may have applicability in cancer research and treatment.
Molecular Docking and Structural Analysis
The use of molecular docking and structural analysis techniques is prevalent in the study of pyrimidine derivatives to understand their interaction with biological targets. For example, a study on the synthesis, X-ray crystal structure, and molecular docking of a novel hepatitis B (HBV) inhibitor provides insights into how these compounds can be designed to interact specifically with viral proteins, offering a pathway to developing targeted therapies for infectious diseases (Ivashchenko et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 4-fluorobenzylamine and hexanoyl chloride.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid", "4-fluorobenzylamine", "hexanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid in the presence of a base such as potassium carbonate or sodium hydroxide to form the intermediate 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid.", "Step 2: Reaction of the intermediate with 4-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide intermediate N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide.", "Step 3: Reaction of the amide intermediate with hexanoyl chloride in the presence of a base such as triethylamine to form the final product N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide." ] } | |
Número CAS |
865656-09-3 |
Fórmula molecular |
C28H28FN3O5S |
Peso molecular |
537.61 |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H28FN3O5S/c1-37-24-11-8-20(18-33)15-21(24)17-32-23-12-14-38-26(23)27(35)31(28(32)36)13-4-2-3-5-25(34)30-16-19-6-9-22(29)10-7-19/h6-12,14-15,18H,2-5,13,16-17H2,1H3,(H,30,34) |
Clave InChI |
OSJFRSIHTGNLNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=C(C=C4)F)SC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




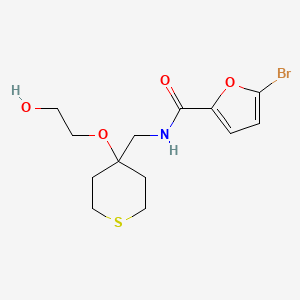


![ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate](/img/structure/B2654323.png)

![2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2654325.png)

